An In-depth Technical Guide to 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Properties, and Therapeutic Context
An In-depth Technical Guide to 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Properties, and Therapeutic Context
Abstract
This technical guide provides a comprehensive overview of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, a member of the quinoxalinone family of heterocyclic compounds. This document delves into the foundational chemical principles of this molecule, proposing a detailed synthetic pathway and outlining its core physicochemical properties based on analysis of closely related analogues. Furthermore, it situates the compound within the broader context of drug discovery and development, leveraging the extensive research into the diverse biological activities of the quinoxalinone scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed, practical understanding of this promising chemical entity.
Introduction: The Quinoxalinone Scaffold as a Privileged Structure
The quinoxalinone core is a significant heterocyclic motif that has garnered substantial attention in medicinal chemistry. This class of compounds is recognized as a "privileged structure," a concept describing molecular frameworks that are capable of binding to multiple, diverse biological targets.[1] This versatility has led to the development of quinoxalinone derivatives with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3] The addition of an acetyl group at the N-4 position, as in 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, modulates the electronic and steric properties of the parent molecule, potentially influencing its biological activity and pharmacokinetic profile. Understanding the basic properties of this specific analogue is a critical first step in exploring its therapeutic potential.
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from commercially available o-phenylenediamine.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one (Parent Compound)
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Rationale: This step involves the condensation of o-phenylenediamine with an alpha-halo acetylating agent, followed by intramolecular cyclization. This is a common and effective method for forming the dihydroquinoxalinone ring system.[4]
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To a stirred solution of o-phenylenediamine (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or THF), add a base such as pyridine or triethylamine (1.1 equivalents).
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Cool the mixture to 0°C in an ice bath.
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Slowly add chloroacetyl chloride (1 equivalent) dropwise, maintaining the temperature below 5°C. The formation of a precipitate is expected.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield pure 3,4-dihydroquinoxalin-2(1H)-one.[5]
Step 2: N-Acetylation to Yield 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one
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Rationale: The N-H proton at the 4-position of the dihydroquinoxalinone ring is nucleophilic and will readily react with an electrophilic acetylating agent. The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct without competing in the reaction.
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Dissolve 3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) in a dry aprotic solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., Nitrogen or Argon).
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Add a non-nucleophilic base like triethylamine (1.2 equivalents) to the solution.
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Cool the mixture to 0°C.
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Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.
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Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
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Upon completion, dilute the mixture with dichloromethane and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
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Purify the resulting solid by column chromatography on silica gel or by recrystallization to obtain the final product, 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one.
Physicochemical and Spectroscopic Properties
Direct experimental data for 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is sparse. However, by analyzing data from closely related analogues, particularly the parent 3,4-dihydroquinoxalin-2(1H)-one and the N-methylated version, we can reliably predict its core properties.
Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale / Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Based on structure |
| Molecular Weight | 190.20 g/mol | Based on structure |
| Appearance | Likely an off-white to pale yellow solid | Analogy with related quinoxalinones[4] |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in Chloroform, Dichloromethane, and Ethyl Acetate. | General characteristics of similar heterocyclic compounds. |
| CAS Number | Not assigned | - |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural confirmation. The following data is extrapolated from known spectra of highly similar compounds, such as 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of the acetyl group at N-4 will induce a significant downfield shift for the protons on the adjacent methylene group (C3-H₂) due to the electron-withdrawing nature of the carbonyl group.
| ¹H NMR (Predicted, in CDCl₃) | ¹³C NMR (Predicted, in CDCl₃) |
| ~8.2-8.0 ppm (br s, 1H, N1-H ) | ~169.5 ppm (C =O, Acetyl) |
| ~7.2-6.8 ppm (m, 4H, Ar-H ) | ~166.0 ppm (C =O, Lactam) |
| ~4.5 ppm (s, 2H, C3-H ₂) | ~135-115 ppm (Ar-C ) |
| ~2.3 ppm (s, 3H, -COCH₃ ) | ~45.0 ppm (C H₂, C3) |
| ~22.0 ppm (C H₃, Acetyl) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show two distinct carbonyl stretching frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3100 | N-H Stretch (Lactam) |
| ~1690-1670 | C=O Stretch (Amide/Lactam) |
| ~1670-1650 | C=O Stretch (N-Acetyl Ketone) |
| ~1600, 1480 | C=C Aromatic Ring Stretches |
Mass Spectrometry (MS)
For Electrospray Ionization (ESI-MS), the primary ion observed would be the protonated molecule.
| Ion | Predicted m/z |
| [M+H]⁺ | 191.08 |
| [M+Na]⁺ | 213.06 |
Biological Context and Therapeutic Potential
The 3,4-dihydroquinoxalin-2(1H)-one core is a cornerstone for a multitude of biologically active molecules.[7][8] The parent scaffold and its derivatives have been investigated for a range of therapeutic applications, providing a strong rationale for the exploration of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one.
Caption: Diverse biological activities associated with the quinoxalinone core structure.
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Antimicrobial Activity: Numerous derivatives of 3,4-dihydroquinoxalin-2(1H)-one have demonstrated promising antibacterial and antifungal activities.[4][8] The specific substitutions on the quinoxalinone ring system play a crucial role in determining the spectrum and potency of their antimicrobial effects.
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Anticancer Potential: The quinoxalinone skeleton is a key intermediate in the design of novel anticancer agents.[7] These compounds can exert their effects through various mechanisms, including the inhibition of kinases that are critical for cancer cell proliferation and survival.
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Anti-inflammatory Properties: Certain quinoxalinone derivatives have shown significant anti-inflammatory activity, suggesting their potential in treating inflammatory disorders.[7]
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Neurological Applications: The scaffold has also been explored for its activity against neurological diseases, highlighting its versatility in targeting the central nervous system.[7]
The N-acetyl group in the title compound serves as a key modification point. It can influence the molecule's ability to form hydrogen bonds, its lipophilicity, and its overall conformation, all of which are critical determinants of drug-receptor interactions. Therefore, 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one represents a valuable starting point for library synthesis and structure-activity relationship (SAR) studies in various drug discovery programs.
Conclusion
4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is a foundational molecule within the therapeutically significant quinoxalinone class. While direct experimental data is limited, this guide has provided a robust framework for its synthesis and characterization based on sound chemical principles and data from closely related analogues. The proposed protocols offer a clear path for its preparation and purification. The rich biological context of the quinoxalinone scaffold strongly supports the value of synthesizing and screening this compound and its future derivatives for a wide range of therapeutic applications, from infectious diseases to oncology. This document serves as a catalyst for further research into this promising area of medicinal chemistry.
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